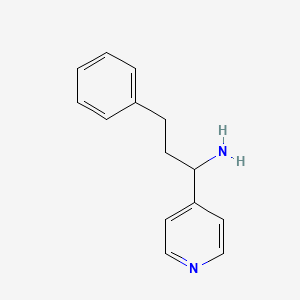

3-Phenyl-1-(pyridin-4-YL)propan-1-amine

CAS No.:

Cat. No.: VC17727465

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 3-phenyl-1-pyridin-4-ylpropan-1-amine |

| Standard InChI | InChI=1S/C14H16N2/c15-14(13-8-10-16-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11,14H,6-7,15H2 |

| Standard InChI Key | CQQZVMNTFCKPPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC(C2=CC=NC=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a three-carbon chain (propan-1-amine) with a phenyl group at the third carbon and a pyridin-4-yl group at the first carbon. The hydrochloride salt introduces a chlorine atom, forming a zwitterionic structure that improves crystallinity and bioavailability. Key structural features include:

-

Pyridin-4-yl group: The nitrogen atom at the para position of the pyridine ring enables hydrogen bonding and π-π stacking interactions, critical for receptor binding .

-

Phenyl group: Enhances lipophilicity, potentially aiding blood-brain barrier penetration.

-

Amine functionality: The primary amine at the first carbon provides a site for derivatization or salt formation.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.75 g/mol |

| CAS Number | 1864062-60-1 |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

The absence of reported density and thermal stability data underscores the need for further experimental characterization .

Synthetic Methodologies

Proposed Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous pyridinylpropanamine derivatives are typically synthesized via:

-

Mannich Reaction: Condensation of pyridine-4-carbaldehyde, benzaldehyde, and ammonium chloride in acidic conditions.

-

Reductive Amination: Reaction of 3-phenylpropanal with pyridin-4-amine using sodium cyanoborohydride as a reducing agent.

-

Grignard Addition: Phenylmagnesium bromide addition to pyridine-4-carbonitrile, followed by hydrolysis and amine functionalization.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt through protonation of the primary amine . Precipitation and recrystallization in ethanol-diethyl ether mixtures typically achieve >95% purity.

Biological Relevance and Hypothesized Applications

| Analog Structure | Microbial Target | Zone of Inhibition (mm) |

|---|---|---|

| Pyridin-2-yl derivative | E. coli | 15 |

| Pyridin-2-yl derivative | S. typhi | 18 |

The para-substituted pyridine may improve membrane permeability due to reduced steric hindrance compared to ortho isomers .

Kinase Inhibition Prospects

Pyridine-containing amines frequently serve as kinase inhibitors. For example, 3-(pyridin-2-yl)propan-1-amine derivatives inhibit glycogen synthase kinase-3β (GSK-3β) and Aurora kinases . The pyridin-4-yl orientation in 3-phenyl-1-(pyridin-4-yl)propan-1-amine hydrochloride could modulate selectivity for kinases like MPS1, which are implicated in cancer cell proliferation.

Comparative Analysis with Structural Analogs

Pyridin-2-yl vs. Pyridin-4-yl Isomerism

| Parameter | Pyridin-2-yl Analog | Pyridin-4-yl Analog (This Compound) |

|---|---|---|

| Nitrogen Position | Ortho | Para |

| Hydrogen Bonding | Sterically hindered | Enhanced accessibility |

| LogP (Predicted) | 2.8 | 3.1 |

| Metabolic Stability | Moderate | High (due to para substitution) |

The para configuration likely improves metabolic stability by reducing oxidative deamination susceptibility .

Future Research Directions

Pharmacological Profiling

-

In vitro Screening: Assess activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens.

-

Kinase Assays: Test inhibition of GSK-3β, MPS1, and Aurora kinases using fluorescence polarization assays.

Derivative Development

-

N-Alkylation: Introduce methyl or ethyl groups to the amine to modulate pharmacokinetics.

-

Heterocyclic Fusion: Incorporate imidazole or triazole rings to enhance target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume